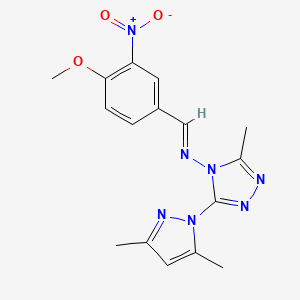![molecular formula C20H14ClNO4 B5908901 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5908901.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate, also known as MQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MQA is a highly selective and potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes. In
作用机制
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is a highly selective and potent inhibitor of PKC, specifically targeting the alpha, beta, and gamma isoforms. By inhibiting PKC, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate disrupts the signaling pathways involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has also been studied for its effects on other cellular processes. For example, studies have shown that 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate can inhibit the release of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate in lab experiments is its high selectivity and potency for PKC inhibition. This allows researchers to specifically target the PKC isoforms of interest without affecting other cellular processes. However, one limitation of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is its potential toxicity, as PKC inhibition can have adverse effects on normal cellular processes.
未来方向
There are several future directions for further research on 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Finally, clinical trials are needed to evaluate the potential of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate as an anticancer agent in humans.
In conclusion, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is a chemical compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. Its highly selective and potent inhibition of PKC makes it a valuable tool for studying the role of PKC in cellular processes. However, further research is needed to fully understand its mechanisms of action and potential applications in other areas of research.
合成方法
The synthesis of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate involves several steps, starting with the reaction of 6-chloro-1,3-benzodioxole with vinyl magnesium bromide to yield 2-(6-chloro-1,3-benzodioxol-5-yl)ethenol. This intermediate is then reacted with 8-hydroxyquinoline to form 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. Lastly, acetylation of this compound with acetic anhydride yields the final product, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate.
科学研究应用
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC is known to be involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of various cancers. Therefore, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been studied as a potential anticancer agent.
属性
IUPAC Name |
[2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-12(23)26-17-4-2-3-13-5-7-15(22-20(13)17)8-6-14-9-18-19(10-16(14)21)25-11-24-18/h2-10H,11H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGYSCAANWDHM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoate](/img/structure/B5908819.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5908827.png)
![ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B5908835.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5908842.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908858.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908864.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908865.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5908886.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908891.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908898.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908899.png)
![5-(3-thienylmethylene)-3-[(3-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908906.png)

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B5908921.png)